molecular formula C9H3F7O2 B1362427 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid CAS No. 32304-29-3

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B1362427
CAS No.: 32304-29-3
M. Wt: 276.11 g/mol
InChI Key: XFHNUTKYNIQKJU-UHFFFAOYSA-N
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Description

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid is a highly fluorinated aromatic compound characterized by a benzene ring substituted with four fluorine atoms (at positions 2, 3, 5, and 6), a trifluoromethyl (-CF₃) group at position 4, and an acetic acid (-CH₂COOH) side chain. This structural configuration imparts exceptional chemical stability, lipophilicity, and electron-withdrawing properties, making it valuable in pharmaceutical synthesis, agrochemicals, and materials science .

Properties

IUPAC Name

2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F7O2/c10-5-2(1-3(17)18)6(11)8(13)4(7(5)12)9(14,15)16/h1H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHNUTKYNIQKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60954090
Record name [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid
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Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32304-29-3
Record name NSC137864
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Record name [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid
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Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenylacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid typically involves the fluorination of aromatic compounds. One common method is the use of octafluorotoluene as a starting reagent . The reaction conditions often require the presence of a strong fluorinating agent and controlled temperature to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorinating agents. The production process must also include purification steps to achieve the desired purity levels, often exceeding 97% .

Chemical Reactions Analysis

Types of Reactions: [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of multiple fluorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry: In chemistry, [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology and Medicine: The compound’s stability and reactivity are explored in biological and medicinal research. It can be used in the design of fluorinated pharmaceuticals, where the fluorine atoms enhance metabolic stability and bioavailability.

Industry: Industrially, this compound is utilized in the production of specialty chemicals, including agrochemicals and polymers. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid exerts its effects is primarily through its interactions with molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, influencing biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid, a comparative analysis with structurally or functionally related fluorinated aromatic compounds is presented below.

Table 1: Comparative Analysis of Fluorinated Aromatic Compounds

Compound Name Molecular Formula Functional Groups Fluorination Pattern Key Applications Reference
This compound C₉H₃F₇O₂ Acetic acid 2,3,5,6-F; 4-CF₃ Pharmaceutical intermediates, MOFs
(2,3,5,6-Tetrafluoro-4-pyridinyl)acetic acid C₇H₃F₄NO₂ Acetic acid Pyridine ring: 2,3,5,6-F; 4-CH₂COOH Organic synthesis
Tetrafluoro terephthalic acid (H₂-4FBDC) C₈H₂F₄O₄ Two carboxylic acids 2,3,5,6-F on benzene MOFs for gas storage/separation
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol C₈H₃F₇O Benzyl alcohol (-CH₂OH) 2,3,5,6-F; 4-CF₃ Intermediate in organic synthesis
[2,3,5,6-Tetrafluoro-4-(1-methylethoxy)phenyl]boronic acid C₉H₈BF₄O₃ Boronic acid (-B(OH)₂) 2,3,5,6-F; 4-isopropoxy Suzuki-Miyaura cross-coupling

Key Findings

Structural Differentiation: The target compound’s acetic acid group distinguishes it from derivatives like benzyl alcohol () or boronic acid (). This functional group enhances its utility in forming carboxylate-based metal-organic frameworks (MOFs) or conjugating with bioactive molecules .

Fluorination Impact: The trifluoromethyl group at position 4 significantly increases electron-withdrawing effects and steric bulk compared to non-CF₃ analogs (e.g., H₂FBA in ). This enhances resistance to metabolic degradation in pharmaceuticals . In contrast, (2,3,5,6-tetrafluoro-4-pyridinyl)acetic acid () replaces the benzene ring with a pyridine ring, altering electronic properties and hydrogen-bonding capacity, which may affect solubility and reactivity .

Synthetic Utility :

  • The acetonitrile precursor (CAS 58432-61-4) can be hydrolyzed to yield the target acetic acid, as suggested by its use in synthesizing ethyl ester derivatives (66% yield in ) .
  • Derivatives like 4-isopropoxy-2,3,5,6-tetrafluorophenylboronic acid () are tailored for cross-coupling reactions, whereas the target compound’s acetic acid group is more suited for coordination chemistry or bioconjugation .

Performance in Applications :

  • Fluorinated MOF linkers like H₂-4FBDC () excel in gas adsorption due to their high symmetry and dual carboxylate groups, whereas the target compound’s asymmetric structure may favor selective binding in catalysis or drug delivery .

Biological Activity

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid is an organofluorine compound with the molecular formula C9H3F7O2C_9H_3F_7O_2 and a molecular weight of 276.108 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties imparted by the presence of multiple fluorine atoms.

The compound exhibits significant stability and reactivity, making it a valuable building block in the synthesis of complex fluorinated compounds. The presence of fluorine enhances its metabolic stability and bioavailability, which is crucial for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and receptors. The fluorine atoms facilitate strong hydrogen bonding and enhance interaction with active sites on enzymes, potentially modulating their activity and influencing various biochemical pathways.

Biological Applications

  • Pharmaceutical Development : The compound is utilized in designing fluorinated pharmaceuticals where enhanced metabolic stability is desired. Its unique properties allow for the development of drugs that can resist degradation in biological systems.
  • Agricultural Chemicals : It serves as a precursor for agrochemicals, leveraging its chemical stability to create effective pest control agents.
  • Material Science : In materials science, it is used to synthesize polymers and specialty chemicals that require thermal stability and chemical resistance.

Case Studies

  • Fluorinated Drug Candidates : Research has demonstrated that compounds similar to this compound exhibit enhanced activity against certain cancer cell lines due to their ability to interact favorably with cellular targets. Studies have shown that fluorinated compounds can improve binding affinity to target proteins involved in cancer progression.
  • Toxicological Studies : Investigations into the toxicity of perfluoroalkyl substances (PFAS), which include compounds like this compound, indicate potential health impacts such as altered immune function and liver disease. These findings highlight the need for careful assessment of biological effects when developing new fluorinated compounds.

Data Tables

PropertyValue
IUPAC Name2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid
CAS Number32304-29-3
Molecular FormulaC9H3F7O2
Molecular Weight276.108 g/mol
Purity≥ 97%

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